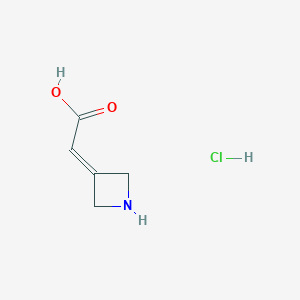

Azetidin-3-ylideneacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-ylidene)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)1-4-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANSCQPIXFWNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-ylideneacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the Horner–Wadsworth–Emmons reaction, which is used to form the azetidine ring from azetidin-3-one. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the use of methyl 2-(azetidin-3-ylidene)acetate as a key intermediate . The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylideneacetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylideneacetic acid oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted azetidine derivatives .

Scientific Research Applications

Synthetic Applications

Azetidin-3-ylideneacetic acid hydrochloride is integral in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed in several synthetic pathways:

- Peptidomimetics : The compound serves as an amino acid surrogate, facilitating the development of peptidomimetic drugs that can mimic the structure and function of peptides while exhibiting enhanced stability and bioavailability .

- Catalytic Processes : Azetidine derivatives are employed as ligands in catalytic reactions such as Suzuki and Michael additions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis .

- Library Synthesis : The compound has been used to generate libraries of bioactive compounds, including those with bronchodilating and anti-inflammatory properties. For instance, azetidine derivatives have been synthesized through reactions involving azido compounds, leading to various functionalized products .

Research indicates that this compound exhibits promising biological activities:

- Neuroprotective Effects : Recent studies have shown that derivatives of azetidin-3-ylideneacetic acid possess neuroprotective properties. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated significant neuroprotective activity against oxidative stress-induced cell death .

- Antimicrobial Properties : Some derivatives have displayed antibacterial activity, making them potential candidates for developing new antimicrobial agents. The synthesis of these derivatives often involves modifying the azetidine core to enhance its efficacy against various pathogens .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of azetidin-3-ylideneacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it a versatile intermediate in various chemical reactions. In biological systems, azetidine derivatives can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between Azetidin-3-ylideneacetic acid hydrochloride and related azetidine derivatives:

Note: *Exact molecular formula for this compound inferred from analogs; direct data unavailable in evidence.

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit high solubility in water and polar solvents. For example, Azetidine-3-carboxylic acid hydrochloride (C₄H₈ClNO₂) is highly soluble in aqueous buffers due to its ionic nature . In contrast, fluorinated analogs like 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride show moderate solubility in organic solvents (e.g., DMSO) due to aromatic hydrophobicity .

- Stability : Azetidine derivatives with electron-withdrawing groups (e.g., fluorine in Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride) demonstrate improved acid stability compared to unsubstituted analogs, as seen in Nicardipine Hydrochloride studies .

Biological Activity

Azetidin-3-ylideneacetic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, integrating findings from diverse research studies.

Chemical Structure and Synthesis

This compound belongs to the class of azetidine derivatives, which are characterized by a four-membered cyclic structure. The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters to form alkenes from aldehydes and ketones .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reacting azetidin-3-one with phosphonate esters to obtain azetidin-3-ylidene derivatives. |

| 2 | Conducting aza-Michael addition reactions for functionalization. |

| 3 | Hydrolysis and purification to yield this compound. |

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain azetidine-containing compounds display efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it has shown promise as an inhibitor of α-amylase and urease, which are involved in carbohydrate metabolism and urease-related disorders, respectively .

Case Studies

- Antimicrobial Efficacy : A study conducted by Bhattacharyya et al. (2020) demonstrated that azetidine derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Anticancer Mechanism : Research published in 2023 explored the effects of azetidin-3-ylideneacetic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Azetidin-3-ylideneacetic acid hydrochloride to ensure laboratory safety?

- Methodological Answer :

- Handling : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact. Perform operations in a chemical fume hood to avoid inhalation of aerosols or dust. Inspect gloves for integrity before use and discard contaminated gloves as hazardous waste .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to heat (>30°C), moisture, and incompatible materials like strong acids/oxidizing agents, which may trigger decomposition .

- Emergency Measures : In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No toxicological data is available, necessitating conservative risk assessment .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (70:30). Set UV detection at 207–220 nm for optimal sensitivity. Calibration curves (1–10 µg/mL) should achieve linearity with R² ≥ 0.999 .

- NMR : Employ ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the azetidine ring and acetic acid backbone. Compare chemical shifts to structurally related compounds like ethyl azetidine-3-carboxylate hydrochloride (δ 3.5–4.0 ppm for azetidine protons) .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H]+ for C₅H₈NO₂·HCl: ~178.04 Da) and detect impurities .

II. Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via HPLC-MS to identify pH-sensitive functional groups (e.g., azetidine ring opening or hydrolysis of the acetic acid moiety) .

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Compare activation energy (Eₐ) across pH levels to pinpoint instability mechanisms. Note that conflicting data may arise from solvent interactions or trace metal catalysts .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic attacks (e.g., SN2 at the azetidine nitrogen). Optimize geometries at the B3LYP/6-31G(d) level and calculate Gibbs free energy barriers to assess feasibility .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to evaluate steric hindrance around the azetidine ring. Correlate with experimental kinetic data to validate predictions .

Q. How should researchers address the lack of toxicological data for this compound in in vitro assays?

- Methodological Answer :

- Tiered Testing :

Acute Toxicity : Conduct MTT assays on human cell lines (e.g., HEK-293) at concentrations 10× higher than experimental doses. Monitor viability at 24/48 hours.

Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to assess DNA damage potential .

- Extrapolation : Compare structural analogs (e.g., azetidine derivatives) with known toxicity profiles. For example, ethyl azetidine-3-carboxylate hydrochloride shows low cytotoxicity but may share reactive intermediates .

III. Methodological Considerations

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Reaction Design : Use a one-pot synthesis via condensation of azetidine-3-carboxaldehyde with chloroacetic acid under acidic conditions (pH 4–5). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Purification : Employ recrystallization from ethanol/water (7:3) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Characterize intermediates via FT-IR to confirm ester-to-acid conversion .

Q. How can researchers validate the reproducibility of spectroscopic data for this compound across laboratories?

- Methodological Answer :

- Interlaboratory Studies : Distribute aliquots of a standardized batch to multiple labs. Require participants to report NMR (500 MHz, D₂O), HPLC (retention time ±0.1 min), and melting point data.

- Statistical Analysis : Use ANOVA to assess inter-lab variability. Discrepancies >5% may indicate solvent purity issues or calibration errors. Publish raw data in open-access repositories for transparency .

IV. Data Interpretation and Contradictions

Q. How should conflicting reports on the catalytic activity of this compound in organic reactions be analyzed?

- Methodological Answer :

- Meta-Analysis : Compile literature data on reaction yields and conditions. Use multivariate regression to identify critical variables (e.g., solvent polarity, temperature). For example, higher yields in acetonitrile vs. DMF suggest solvent-dependent activation .

- Controlled Replication : Reproduce key studies with strict adherence to reported protocols. Variations in azetidine ring protonation states (pH-dependent) may explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.